3-cyclopropyl-5-nitro-1-propyl-1H-pyrazole

Medicinal Chemistry ADME-Tox Profiling Drug Discovery

Inconsistent pyrazole substitution patterns compromise SAR reproducibility and metabolic stability studies. This compound delivers a defined steric/electronic profile for reliable hit-to-lead progression. - XLogP3 2.1: Optimized for CNS permeability & passive diffusion - Cyclopropyl handle: Enhances metabolic stability vs. alkyl analogs - Nitro group: Enables bioreductive prodrug & C-H functionalization studies - Supplied at minimum 95% purity (HPLC) - Bulk & R&D quantities available for immediate dispatch

Molecular Formula C9H13N3O2
Molecular Weight 195.22 g/mol
CAS No. 1173266-60-8
Cat. No. B3216896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclopropyl-5-nitro-1-propyl-1H-pyrazole
CAS1173266-60-8
Molecular FormulaC9H13N3O2
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESCCCN1C(=CC(=N1)C2CC2)[N+](=O)[O-]
InChIInChI=1S/C9H13N3O2/c1-2-5-11-9(12(13)14)6-8(10-11)7-3-4-7/h6-7H,2-5H2,1H3
InChIKeyAJUOVYLQYVZVMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclopropyl-5-nitro-1-propyl-1H-pyrazole Overview


3-Cyclopropyl-5-nitro-1-propyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole class, characterized by a five-membered ring containing two adjacent nitrogen atoms. Its molecular formula is C₉H₁₃N₃O₂, with a molecular weight of 195.22 g/mol . This compound is commercially available as a research chemical, typically supplied at a minimum purity of 95% . As an H-bond-donating heterocycle, it serves as a versatile building block in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals .

Why Generic Analogs Fail for 3-Cyclopropyl-5-nitro-1-propyl-1H-pyrazole


Substituting 3-cyclopropyl-5-nitro-1-propyl-1H-pyrazole with seemingly similar pyrazole analogs—such as 5-nitro-1-propyl-1H-pyrazole or 1-cyclopropyl-3-nitro-pyrazole—can lead to significant differences in chemical reactivity, lipophilicity, and biological target engagement [1]. The unique combination of a cyclopropyl group at the 3-position and a nitro group at the 5-position, along with an N-propyl substituent, imparts a distinct steric and electronic profile that directly influences its behavior in synthetic transformations and its interaction with biological systems . For instance, the cyclopropyl ring enhances metabolic stability and restricts conformational flexibility, while the nitro group serves as both a reactive handle for further functionalization and a pharmacophore for bioreductive activation . Consequently, generic substitution without rigorous comparative data risks compromising experimental reproducibility and leads to invalid structure-activity relationship (SAR) conclusions.

Quantitative Evidence: 3-Cyclopropyl-5-nitro-1-propyl-1H-pyrazole vs. Analogs


Molecular Weight and Lipophilicity Drive Membrane Permeability

3-Cyclopropyl-5-nitro-1-propyl-1H-pyrazole possesses a molecular weight (MW) of 195.22 g/mol and a calculated XLogP3 of 2.1, making it significantly more lipophilic than its closest analogs, such as 5-nitro-1-propyl-1H-pyrazole (MW 155.15, XLogP3 1.4) and 1-cyclopropyl-3-nitro-pyrazole (MW 153.14, XLogP3 0.9) . This difference in MW and lipophilicity is a direct consequence of the additional propyl group on the N1-position, which increases the compound's non-polar surface area and reduces its aqueous solubility [1].

Medicinal Chemistry ADME-Tox Profiling Drug Discovery

Cyclopropyl Ring Directs Regioselective Functionalization

The cyclopropyl substituent at the 3-position exerts a steric blocking effect, preventing substitution at the endocyclic nitrogen and directing electrophilic attack to the 4-position of the pyrazole ring . In contrast, analogs lacking this cyclopropyl group, such as 5-nitro-1-propyl-1H-pyrazole, exhibit less regioselective reactivity and can undergo substitution at multiple positions . This regiospecificity is crucial for the synthesis of well-defined, single-isomer derivatives required for SAR studies and patent applications.

Organic Synthesis Medicinal Chemistry SAR Studies

Supply and Purity for High-Throughput Screening

3-Cyclopropyl-5-nitro-1-propyl-1H-pyrazole is commercially available from multiple reputable vendors with a stated minimum purity of 95% (by HPLC) . This level of purity is comparable to or exceeds that of commonly used analogs like 5-nitro-1-propyl-1H-pyrazole (typically 97%) and 4-nitro-1-propyl-1H-pyrazole (NLT 98%) . Consistent supply and documented purity are critical for reproducible biological assays and for meeting the quality control standards of industrial research laboratories.

Drug Discovery High-Throughput Screening Chemical Procurement

Application Scenarios for 3-Cyclopropyl-5-nitro-1-propyl-1H-pyrazole


Lead Optimization for CNS-Penetrant Drugs

The compound's elevated lipophilicity (XLogP3 = 2.1) positions it as a privileged scaffold for optimizing central nervous system (CNS) drug candidates, where enhanced passive permeability across the blood-brain barrier is required . Its cyclopropyl group may also confer metabolic stability, a desirable trait for reducing clearance and improving half-life in vivo.

Novel Herbicide and Fungicide Development

Pyrazole derivatives with nitro and cyclopropyl substituents are frequently explored in agrochemical research for their potential herbicidal, fungicidal, and insecticidal activities [1]. The structural features of 3-cyclopropyl-5-nitro-1-propyl-1H-pyrazole make it a promising candidate for synthesis and screening in crop protection discovery programs.

Bioreductive Prodrugs and Imaging Probes

The nitro group is a well-established trigger for bioreductive activation, particularly in hypoxic tumor microenvironments . This compound can serve as a precursor for the synthesis of hypoxia-activated prodrugs or as a scaffold for developing fluorescent probes that respond to cellular reductase enzymes.

Test Substrate for Regioselective Functionalization

The presence of both a cyclopropyl group and a nitro group makes this compound an ideal substrate for investigating novel regioselective C-H functionalization methodologies on the pyrazole ring . Its well-defined substitution pattern allows for clear product analysis and mechanistic elucidation.

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